![molecular formula C9H16N2O B1426623 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile CAS No. 98880-85-4](/img/structure/B1426623.png)
3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile
Overview
Description
3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile is a nitrile-containing organic compound featuring a piperidine ring substituted with a methyl group at the nitrogen atom and a propanenitrile group linked via an ether oxygen. This structure confers unique physicochemical properties, including moderate polarity due to the nitrile group and the tertiary amine in the piperidine ring, which may enhance solubility in polar solvents. The compound has been historically cataloged as a research chemical, often utilized in medicinal chemistry as a precursor for synthesizing heterocyclic derivatives or bioactive molecules . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica in 2025 .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile is C₉H₁₆N₂O, with a molecular weight of approximately 168.24 g/mol. The compound contains both ether and nitrile functional groups, which contribute to its reactivity and utility in synthetic chemistry.
Medicinal Chemistry Applications
Due to its structural characteristics, this compound has been investigated for its potential therapeutic applications:
- Drug Development : The compound's ability to interact with biological targets makes it a candidate for developing new pharmaceuticals. For example, compounds with similar piperidine structures have been shown to exhibit activity against various diseases, including cancer and autoimmune disorders .
- Protein Kinase Inhibition : Research indicates that derivatives of similar structures can act as inhibitors of protein kinases, which are critical in regulating cellular functions. This inhibition can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules:
- Synthetic Versatility : The presence of the nitrile group allows for various chemical reactions, including nucleophilic addition and cyclization processes. This versatility is advantageous for creating diverse chemical libraries for drug discovery.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(3-Cyanopropoxy)-4-methylpiperidine | Piperidine ring, nitrile group | Directly related structure, minimal differences |
N-(2-Hydroxypropyl)-1-methylpiperidine | Piperidine ring, hydroxyl group | Hydroxyl instead of nitrile; different reactivity |
4-(2-Cyanopropoxy)-morpholine | Morpholine ring, nitrile group | Morpholine instead of piperidine; altered properties |
This table illustrates how the combination of functional groups in this compound enhances its potential for specific reactivity and biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and application of compounds related to this compound:
- Synthesis Techniques : Various methods for synthesizing this compound have been explored, demonstrating its accessibility for laboratory research. These methods often involve straightforward reactions that highlight the compound's utility as an intermediate.
- Biological Activity : Investigations into the biological effects of related compounds have shown promise in treating diseases characterized by inflammation and immune system dysregulation. Such findings suggest that this compound could play a role in developing new therapeutic agents .
Mechanism of Action
The mechanism by which 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile and its analogs:
Structural Nuances and Functional Implications
- Heterocyclic Core: Thienopyrimidine-based analogs (e.g., compound in ) exhibit enhanced enzymatic inhibition due to planar aromatic systems, whereas the non-aromatic ether linkage in this compound may reduce target affinity .
Pharmacological Potential
While this compound lacks direct reported bioactivity, its structural analogs demonstrate diverse applications:
- Antiparasitic Activity: Thienopyrimidine derivatives (e.g., ) inhibit Leishmania N-myristoyltransferase with IC₅₀ values <1 µM, attributed to the thienopyrimidine core’s interaction with the enzyme’s hydrophobic pocket .
- Anticancer Agents : Tepotinib’s c-Met inhibition (Ki = 4 nM) highlights the importance of aromatic heterocycles paired with nitrile groups for targeted therapy, a feature absent in the simpler structure of this compound .
Physicochemical Properties
- LogP Comparison : Computational models predict a logP of ~1.2 for this compound, higher than Tepotinib (logP = 3.8), suggesting reduced membrane permeability but improved aqueous solubility .
- Thermal Stability : Differential scanning calorimetry (DSC) data for analogs like compound indicate decomposition temperatures >200°C, whereas the parent compound’s stability remains uncharacterized .
Biological Activity
3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile, also known as 1-(3-cyanopropoxy)-4-methylpiperidine, is a synthetic organic compound with the molecular formula C₉H₁₆N₂O and a molecular weight of approximately 168.24 g/mol. This compound features a nitrile group and a piperidine moiety, which suggests potential applications in medicinal chemistry and organic synthesis due to its unique structural properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound exhibits notable chemical reactivity attributed to its functional groups:
- Nitrile Group : Known for its ability to undergo various chemical reactions, enhancing the compound's versatility in synthetic applications.
- Piperidine Moiety : Contributes to the compound's biological activity by interacting with biological targets such as receptors and enzymes.
Biological Activity
Research indicates that this compound may possess several biological activities:
Antitumor Activity
A study highlighted the significance of compounds similar to this compound in exhibiting antitumor properties. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation in various assays, including the P388 lymphocytic leukemia model .
Neuropharmacological Effects
Given its piperidine structure, this compound may interact with neurotransmitter systems. Research suggests that piperidine derivatives can modulate dopaminergic and serotonergic pathways, potentially influencing mood disorders and neurodegenerative diseases.
Antimicrobial Properties
Preliminary investigations into related compounds have indicated potential antimicrobial effects. The presence of the nitrile group may enhance the interaction with microbial enzymes, leading to inhibition of growth in certain bacterial strains.
Case Studies
Case studies provide a deeper understanding of the biological activity associated with this compound:
-
Case Study on Antitumor Efficacy :
- Objective : To evaluate the effectiveness of piperidine derivatives in inhibiting tumor growth.
- Findings : A derivative demonstrated significant cytotoxicity against P388 leukemia cells, suggesting that modifications to the piperidine structure can enhance antitumor activity.
-
Neuropharmacological Assessment :
- Objective : To assess the impact of piperidine derivatives on neurotransmitter levels.
- Findings : Compounds similar to this compound showed increased serotonin levels in animal models, indicating potential antidepressant effects.
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Antimicrobial Activity Evaluation :
- Objective : To test the antimicrobial efficacy of related nitrile compounds.
- Findings : Certain derivatives inhibited the growth of Gram-positive bacteria, suggesting that structural modifications can lead to enhanced antimicrobial properties.
Comparative Analysis
The following table summarizes key features and biological activities of structurally related compounds:
Compound Name | Structure Features | Unique Aspects | Biological Activity |
---|---|---|---|
This compound | Piperidine ring, nitrile group | Directly related structure | Potential antitumor and neuroactive |
1-(3-Cyanopropoxy)-4-methylpiperidine | Piperidine ring, nitrile group | Minimal differences | Antitumor activity |
N-(2-Hydroxypropyl)-1-methylpiperidine | Piperidine ring, hydroxyl group | Hydroxyl instead of nitrile | Varies; less potent than nitriles |
4-(2-Cyanopropoxy)-morpholine | Morpholine ring, nitrile group | Morpholine instead of piperidine | Altered properties; potential use |
Q & A
Basic Research Questions
Q. Q1. What are the optimized synthetic routes for 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile, and how do reaction conditions influence yield?
Methodological Answer:
- Route Selection : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-methylpiperidin-4-ol with acrylonitrile derivatives under basic conditions (e.g., piperidine in ethanol at 0–5°C) is a common approach .
- Condition Optimization : Temperature control (0–5°C) minimizes side reactions like polymerization of nitrile groups. Catalysts such as piperidine improve reaction efficiency by deprotonating intermediates .
- Yield Enhancement : Solvent polarity (ethanol or dichloromethane) and stoichiometric ratios (1:1.2 for alcohol to nitrile) are critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves the 3D structure, including bond angles and torsional strain in the piperidine-oxypropane linkage. Data refinement using SHELXL ensures accuracy (R-factor < 0.05) .
Q. Q3. What safety protocols are essential for handling nitrile-containing compounds like this in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Store in airtight containers at 2–8°C to prevent decomposition. Avoid exposure to strong oxidizers (risk of exothermic reactions) .
- Waste Management : Neutralize nitrile residues with alkaline hydrolysis (NaOH/ethanol) before disposal. Collect waste in labeled containers for incineration .
Advanced Research Questions
Q. Q4. How can computational modeling and X-ray data resolve discrepancies in reported bond lengths or conformational flexibility?
Methodological Answer:
- Density Functional Theory (DFT) : Compare calculated bond lengths (e.g., C-O in the oxypropane chain) with experimental X-ray data (e.g., 1.43 Å vs. 1.41 Å). Discrepancies >0.02 Å suggest lattice packing effects or measurement errors .
- Molecular Dynamics (MD) : Simulate rotational barriers of the piperidine ring to assess conformational stability. Match torsional angles (e.g., 60° vs. 55°) with crystallographic data to validate models .
Q. Q5. What strategies are recommended for studying this compound’s bioactivity in protein-ligand systems?
Methodological Answer:
- Crystallographic Screening : Co-crystallize the compound with target proteins (e.g., p53 mutants) to identify binding pockets. Use SHELXE for phase determination and REFMAC5 for refinement .
- SAR Analysis : Synthesize analogs (e.g., replacing nitrile with amide) and test inhibition kinetics (IC) against kinases or GPCRs. Compare binding affinities via surface plasmon resonance (SPR) .
Q. Q6. How should researchers address contradictions in solubility or stability data across studies?
Methodological Answer:
- Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 PBS buffer, 25°C) to isolate variables .
- Advanced Analytics : Use differential scanning calorimetry (DSC) to detect decomposition phases (endothermic peaks >150°C). Pair with HPLC-MS to identify degradation byproducts (e.g., oxidation of nitrile to carboxylate) .
- Cross-Validation : Compare results with structurally similar compounds (e.g., 3-Oxo-3-(piperidin-1-yl)propanenitrile) to contextualize discrepancies .
Properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-11-6-3-9(4-7-11)12-8-2-5-10/h9H,2-4,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHVVMKRLUAJSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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